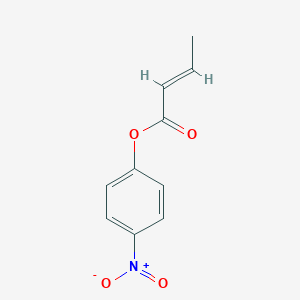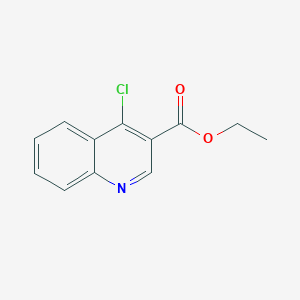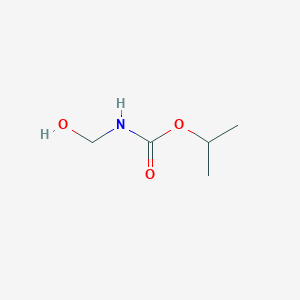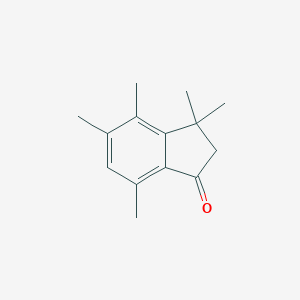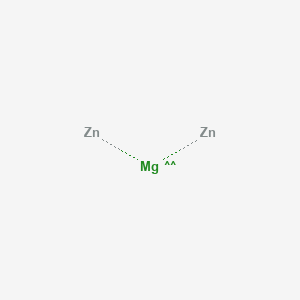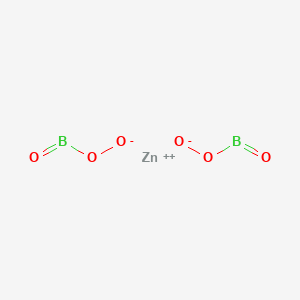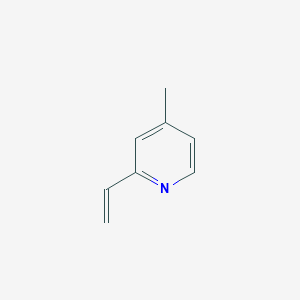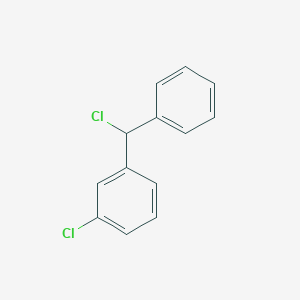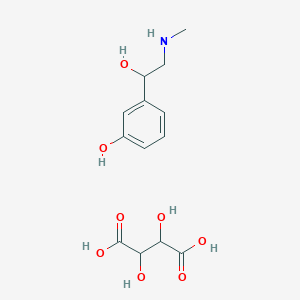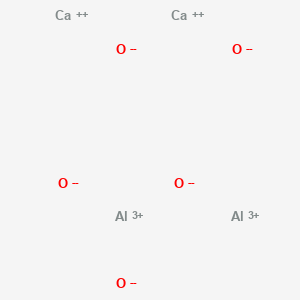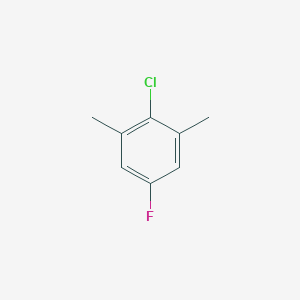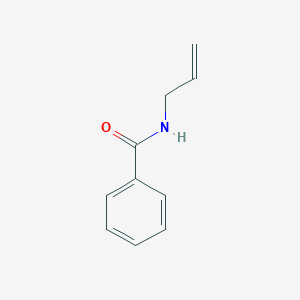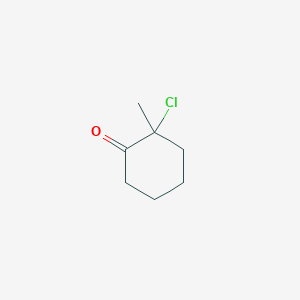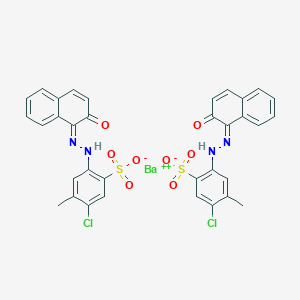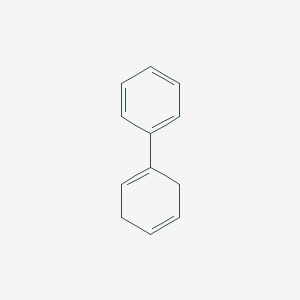
2-Phenyl-1,4-cyclohexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,4-cyclohexadiene is an organic compound that belongs to the class of cyclohexadienes. It has been extensively studied due to its potential applications in various scientific fields, including organic synthesis, material science, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,4-cyclohexadiene is not fully understood. However, it is believed to act through various mechanisms, including inhibition of enzyme activity, modulation of gene expression, and alteration of cell signaling pathways. In pharmacology, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
2-Phenyl-1,4-cyclohexadiene has been shown to have various biochemical and physiological effects. In pharmacology, it has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have neuroprotective effects and to improve cognitive function. In material science, it has been shown to have unique optical and electronic properties, making it a potential candidate for various electronic and optical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its ease of synthesis, its versatility as a building block for the synthesis of various organic compounds, and its potential applications in various scientific fields. The limitations of using 2-Phenyl-1,4-cyclohexadiene in lab experiments include its potential toxicity, its limited solubility in certain solvents, and its sensitivity to air and moisture.
Direcciones Futuras
There are several future directions for the study of 2-Phenyl-1,4-cyclohexadiene. In pharmacology, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications. In material science, further studies are needed to explore its unique optical and electronic properties and to develop new materials with improved properties. In organic synthesis, further studies are needed to develop new methods for the synthesis of 2-Phenyl-1,4-cyclohexadiene and to explore its potential as a building block for the synthesis of new organic compounds.
Métodos De Síntesis
2-Phenyl-1,4-cyclohexadiene can be synthesized through several methods, including the Diels-Alder reaction, the Birch reduction, and the Wittig reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene and styrene in the presence of a catalyst to form 2-Phenyl-1,4-cyclohexadiene. The Birch reduction involves the reduction of benzene with sodium in liquid ammonia to form the corresponding cyclohexadiene. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form 2-Phenyl-1,4-cyclohexadiene.
Aplicaciones Científicas De Investigación
2-Phenyl-1,4-cyclohexadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. In material science, it has been used as a precursor for the synthesis of various polymers and materials with unique properties. In pharmacology, it has been studied for its potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Propiedades
Número CAS |
13703-52-1 |
|---|---|
Nombre del producto |
2-Phenyl-1,4-cyclohexadiene |
Fórmula molecular |
C12H12 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
cyclohexa-1,4-dien-1-ylbenzene |
InChI |
InChI=1S/C12H12/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,10H,6,9H2 |
Clave InChI |
CNALYQPYMGMRKP-UHFFFAOYSA-N |
SMILES |
C1C=CCC(=C1)C2=CC=CC=C2 |
SMILES canónico |
C1C=CCC(=C1)C2=CC=CC=C2 |
Otros números CAS |
13703-52-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



